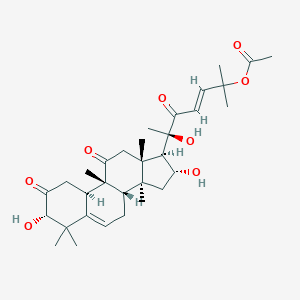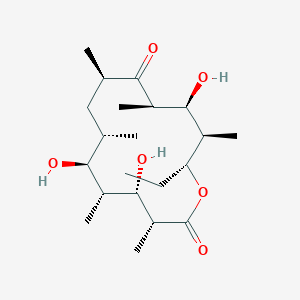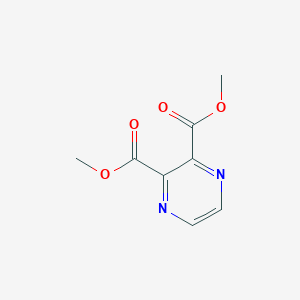
Tris(triphenylphosphine)ruthenium(II) chloride
Vue d'ensemble
Description
Tris(triphenylphosphine)ruthenium(II) chloride is a coordination compound that has been extensively studied due to its role as a catalyst in various chemical reactions. The compound features a ruthenium center coordinated to three triphenylphosphine ligands, which are known for their ability to stabilize the ruthenium center and facilitate its participation in catalytic cycles.
Synthesis Analysis
The synthesis of tris(triphenylphosphine)ruthenium(II) chloride and related complexes often involves the reaction of ruthenium precursors with triphenylphosphine ligands. For instance, the synthesis of ruthenium complexes with tripodal phosphine ligands was achieved by reacting diarylphosphorylacetaldehyde diethyl acetal with a ruthenium(II) precursor . Similarly, the synthesis of ruthenium(II) complexes bearing a tripodal amine ligand was performed by treating a chlorido complex with triphenylphosphine . These syntheses highlight the versatility of phosphine ligands in forming stable ruthenium complexes.
Molecular Structure Analysis
The molecular structure of tris(triphenylphosphine)ruthenium(II) chloride is characterized by a central ruthenium atom surrounded by three phosphine ligands. The piano-stool type structures of related ruthenium complexes with tripodal phosphine ligands have been observed, where the ligands coordinate in a facial (fac) geometry despite the steric bulk . X-ray crystallography has been used to determine the detailed structures of various ruthenium complexes, confirming the coordination geometry and providing insights into the steric and electronic properties of the ligands .
Chemical Reactions Analysis
Tris(triphenylphosphine)ruthenium(II) chloride is known to catalyze a variety of chemical reactions. For example, it catalyzes the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to form (\gamma)-butyrolactones . It also facilitates conjugate additions of (\beta)-dicarbonyl compounds to (\pi)-acceptor olefins . The catalytic activity is attributed in part to the triphenylphosphane ligand, which can stabilize reaction intermediates and facilitate the formation of quaternary centers at the nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(triphenylphosphine)ruthenium(II) chloride are influenced by the nature of the ligands and the metal center. The complexes exhibit stability and can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy . Electrochemical investigations have revealed metal- and ligand-centered events, indicating the redox-active nature of these complexes . The steric and electronic properties of the ligands can significantly affect the reactivity and stability of the complexes, as well as their catalytic performance in reactions such as Atom Transfer Radical Polymerization (ATRP) .
Applications De Recherche Scientifique
Tris(triphenylphosphine)ruthenium(II) chloride, also known as [RuCl2(PPh3)3], is a chemical compound that is often used as a catalyst in various types of chemical reactions . Here are some of its applications:
-
C-C Cross-Coupling Reaction : In the field of organic chemistry, this compound can be used as a catalyst to synthesize functionalized alcohols by C-C cross-coupling reaction between different alcohols via sp3 C-H bond activation of primary alcohols in the presence of a Lewis acid .
-
Synthesis of Furan Derivatives : It can also be used to synthesize furan derivatives from allenyl sulfides via 1,4 migration of the sulfanyl group .
-
Alkylation of Acetophenone : Another application is in the alkylation of acetophenone with benzyl alcohol via C-C bond formation to produce 1,3-diphenylpropan-1-one .
-
Hydrochlorination of Acetylene : In the field of industrial chemistry, it can be used as a catalyst in the hydrochlorination reaction of acetylene to produce vinyl chloride monomer .
-
Cyclization, Isomerization, Reduction, and Oxidation Reactions : This compound can also be used as a catalyst in the cyclization, isomerization, reduction, oxidation, and cross-coupling reactions of a variety of organic products .
-
Hydrogenation of Nitro Groups, Imines, and Ketones : Lastly, the hydrogenation of nitro groups, imines, and ketones, as well as selective oxidation of alcohols are also possible in the presence of this catalyst .
-
Catalyst in Organic Synthesis : Tris(triphenylphosphine)ruthenium(II) chloride can be used as a catalyst in various organic synthesis reactions . It can facilitate the formation of C-C bonds, C-H activation, and the synthesis of functionalized alcohols .
-
Synthesis of Vinyl Chloride Monomer : This compound can be used to synthesize vinyl chloride monomer by the hydrochlorination reaction of acetylene . Vinyl chloride is an important industrial chemical that is used to produce polyvinyl chloride (PVC), a plastic that has wide applications .
-
Hydrogenation Reactions : Tris(triphenylphosphine)ruthenium(II) chloride can also be used as a catalyst in the hydrogenation of nitro groups, imines, and ketones . This is a crucial process in the production of amines and alcohols, which are key intermediates in the synthesis of various pharmaceuticals and fine chemicals .
-
Selective Oxidation of Alcohols : This compound can catalyze the selective oxidation of alcohols . This is a valuable transformation in organic chemistry, as it allows for the selective conversion of alcohols into aldehydes, ketones, or carboxylic acids .
-
Cyclization Reactions : Tris(triphenylphosphine)ruthenium(II) chloride can catalyze cyclization reactions . These reactions are important in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals .
-
Isomerization Reactions : This compound can also catalyze isomerization reactions . These reactions involve the rearrangement of atoms within a molecule to form an isomer .
-
Catalyst in Organic Synthesis : Tris(triphenylphosphine)ruthenium(II) chloride can be used as a catalyst in various organic synthesis reactions . It can facilitate the formation of C-C bonds, C-H activation, and the synthesis of functionalized alcohols .
-
Synthesis of Vinyl Chloride Monomer : This compound can be used to synthesize vinyl chloride monomer by the hydrochlorination reaction of acetylene . Vinyl chloride is an important industrial chemical that is used to produce polyvinyl chloride (PVC), a plastic that has wide applications .
-
Hydrogenation Reactions : Tris(triphenylphosphine)ruthenium(II) chloride can also be used as a catalyst in the hydrogenation of nitro groups, imines, and ketones . This is a crucial process in the production of amines and alcohols, which are key intermediates in the synthesis of various pharmaceuticals and fine chemicals .
-
Selective Oxidation of Alcohols : This compound can catalyze the selective oxidation of alcohols . This is a valuable transformation in organic chemistry, as it allows for the selective conversion of alcohols into aldehydes, ketones, or carboxylic acids .
-
Cyclization Reactions : Tris(triphenylphosphine)ruthenium(II) chloride can catalyze cyclization reactions . These reactions are important in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals .
-
Isomerization Reactions : This compound can also catalyze isomerization reactions . These reactions involve the rearrangement of atoms within a molecule to form an isomer .
Safety And Hazards
Tris(triphenylphosphine)ruthenium(II) chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBLJMBLGWSIN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45Cl2P3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(triphenylphosphine)ruthenium(II) chloride | |
CAS RN |
15529-49-4 | |
| Record name | Dichlorotris(triphenylphosphine)ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorotris(triphenylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)





